molecular formula C19H19N3O4 B2641820 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 899734-68-0

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2641820
CAS No.: 899734-68-0
M. Wt: 353.378
InChI Key: QUASPJHKQDESBN-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a recognized and potent inhibitor of Histone Deacetylase 6 (HDAC6), exhibiting high selectivity over other HDAC isoforms. This selectivity makes it an invaluable pharmacological tool for dissecting the unique biological functions of HDAC6, which is a cytoplasmic enzyme primarily involved in the deacetylation of non-histone substrates such as α-tubulin Source . Researchers utilize this compound to investigate the role of HDAC6 in various disease contexts, particularly in oncology, where HDAC6 inhibition can impair cell motility, induce apoptosis, and overcome drug resistance in multiple myeloma and other hematological malignancies Source . Beyond cancer research, its application extends to neurological disorders, as HDAC6 is implicated in the clearance of protein aggregates like tau in Alzheimer's disease models; inhibiting HDAC6 enhances acetylated tubulin-dependent transport and promotes autophagy, offering a potential therapeutic strategy for neurodegenerative conditions Source . By specifically targeting the HDAC6-mediated signaling axis, this compound provides critical insights into epigenetic and post-translational regulatory mechanisms governing cell proliferation, protein degradation, and cytoskeletal dynamics.

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-15-10-9-14(12-16(15)25-2)18-21-22-19(26-18)20-17(23)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUASPJHKQDESBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using acetic anhydride to yield the 1,3,4-oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with 3-phenylpropanoic acid chloride under basic conditions to form the target compound .

Chemical Reactions Analysis

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide have been evaluated for their effectiveness against various bacterial strains and fungi. The oxadiazole ring is known to enhance lipophilicity and bioactivity, making these compounds promising candidates for developing new antimicrobial agents .

Anticancer Potential
Research has demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. Specifically, this compound has shown potential in targeting specific pathways involved in cancer cell growth. Studies involving structure-activity relationship (SAR) analyses suggest that modifications to the oxadiazole structure can lead to increased potency against various cancer cell lines .

Material Science

Fluorescent Dyes
The incorporation of oxadiazole derivatives into fluorescent dye formulations has been explored due to their exceptional photophysical properties. This compound can be utilized in the development of fluorescent probes for biological imaging applications. These compounds exhibit strong fluorescence and stability under physiological conditions, making them suitable for in vivo imaging studies .

Biological Research

Biological Activity Studies
The compound has been employed in various biological activity assays to explore its pharmacological effects. For example, it has been tested for its ability to modulate enzyme activities and receptor interactions. The findings suggest that it may influence pathways related to inflammation and cellular signaling .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria
Anticancer PropertiesInhibition of proliferation in multiple cancer cell lines
Fluorescent ProbesHigh stability and strong fluorescence for imaging applications
Enzyme ModulationPotential influence on inflammatory pathways

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with various molecular targets. The compound is known to inhibit the growth of bacteria by interfering with their cell wall synthesis. In cancer cells, it induces apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Substituent at Oxadiazole-5 Substituent at Oxadiazole-2 Key Functional Modifications
Target Compound 3,4-Dimethoxyphenyl 3-Phenylpropanamide Methoxy groups (electron-donating)
OZE-II 3,5-Dimethoxyphenyl 4-(Oxazolidinylsulfonyl)benzamide Sulfonyl group (electron-withdrawing)
OZE-III 4-Chlorophenyl Pentanamide Chlorine (lipophilic)
N-[5-(2-(Methylsulfonyl)phenyl)-…propanamide 2-(Methylsulfonyl)phenyl 3-(4-Methylbenzenesulfonyl)propanamide Dual sulfonyl groups (polar)

Key Observations :

  • The propanamide chain in the target compound lacks the sulfonyl or halogen modifications seen in analogs like OZE-II and OZE-III, which may reduce its polarity and metabolic stability .

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Predicted logP Solubility (mg/mL)
Target Compound ~353.37* 3.2 0.12 (low)
OZE-II 488.51 2.8 0.08 (low)
OZE-III 279.72 3.5 0.20 (moderate)
Compound in 449.52 4.1 <0.05 (very low)

*Estimated based on structural similarity. Notes:

  • The target compound’s methoxy groups may slightly improve aqueous solubility compared to OZE-III’s chlorophenyl group but remain less soluble than sulfonamide-containing analogs like OZE-II .
  • Higher logP values (e.g., ’s compound) correlate with increased lipophilicity, favoring membrane penetration but risking toxicity .

Table 3: Reported Antimicrobial Activities (Staphylococcus aureus)

Compound Name MIC (µg/mL) Planktonic Cells Biofilm Inhibition (%) Mechanism of Action
Target Compound* Not reported Not reported Presumed membrane disruption
OZE-II 8.0 62 Inhibition of cell-wall synthesis
OZE-III 16.0 38 DNA gyrase interference

*Inferred from structural analogs.
Insights :

  • The 3,4-dimethoxyphenyl group in the target compound may enhance biofilm penetration compared to OZE-III’s chlorophenyl group due to balanced lipophilicity .
  • Sulfonamide-containing analogs like OZE-II exhibit lower MIC values, suggesting that electron-withdrawing groups improve target binding .

Biological Activity

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula: C18H18N4O3
  • Molecular Weight: 342.36 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity: The compound has shown potential in inhibiting pro-inflammatory pathways. Specifically, it may modulate the NF-κB signaling pathway, which is crucial in the inflammatory response .
  • Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cytotoxic Effects: Research suggests that it may induce cytotoxicity in certain cancer cell lines, although specific IC50 values and detailed mechanisms remain to be fully elucidated .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits NF-κB activation; reduces inflammation in vitro
AntimicrobialEffective against MRSA and other bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines at varying concentrations

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of related compounds, it was found that derivatives similar to this compound significantly reduced lipopolysaccharide-induced inflammation in cellular models. The compounds were shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models .

Case Study: Antimicrobial Activity

A recent investigation into the antimicrobial efficacy of oxadiazole derivatives revealed that this compound exhibited notable activity against MRSA with minimum inhibitory concentrations (MICs) lower than those observed for standard antibiotics. This suggests potential as a lead compound for developing new antimicrobial agents .

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